
3-(Methoxymethyl)oxetan-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Methoxymethyl)oxetan-3-ol: is an organic compound with the molecular formula C5H10O3 It features a four-membered oxetane ring substituted with a methoxymethyl group and a hydroxyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Methoxymethyl)oxetan-3-ol typically involves the cyclization of appropriate precursors. One common method is the intramolecular etherification of a suitable diol precursor under acidic conditions. Another approach involves the ring-closing metathesis of a diene precursor using a suitable catalyst.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on maximizing yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 3-(Methoxymethyl)oxetan-3-ol can undergo oxidation reactions to form corresponding oxetane derivatives with different functional groups.
Reduction: Reduction reactions can convert the hydroxyl group to other functional groups, such as amines.
Substitution: The methoxymethyl group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles such as halides and amines can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of oxetane derivatives with carbonyl or carboxyl groups.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted oxetane derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-(Methoxymethyl)oxetan-3-ol is used as a building block in the synthesis of more complex molecules. Its unique ring structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound can be used to study the effects of oxetane-containing molecules on biological systems. It may also serve as a precursor for the synthesis of biologically active compounds.
Medicine: The compound’s potential medicinal applications include its use as a scaffold for drug development. Oxetane rings are known to enhance the stability and bioavailability of pharmaceutical compounds.
Industry: In the industrial sector, this compound can be used in the production of polymers and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and other specialty materials.
Wirkmechanismus
The mechanism of action of 3-(Methoxymethyl)oxetan-3-ol depends on its specific application. In medicinal chemistry, the oxetane ring can interact with biological targets, enhancing the stability and bioavailability of drug molecules. The methoxymethyl and hydroxyl groups can participate in hydrogen bonding and other interactions with molecular targets, influencing the compound’s activity and selectivity.
Vergleich Mit ähnlichen Verbindungen
3-Methyl-3-oxetanemethanol: Similar in structure but with a methyl group instead of a methoxymethyl group.
3-Hydroxymethyl-3-methyl-oxetane: Features a hydroxymethyl group instead of a methoxymethyl group.
Oxetan-3-one: Lacks the methoxymethyl and hydroxyl groups, featuring a carbonyl group instead.
Uniqueness: 3-(Methoxymethyl)oxetan-3-ol is unique due to the presence of both a methoxymethyl group and a hydroxyl group on the oxetane ring
Eigenschaften
IUPAC Name |
3-(methoxymethyl)oxetan-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3/c1-7-2-5(6)3-8-4-5/h6H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPMWZLHKOHHKFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1(COC1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2,5-Diazabicyclo[4.2.0]octane dihydrochloride](/img/structure/B2452222.png)
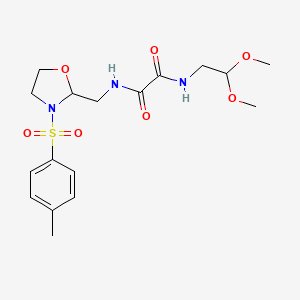
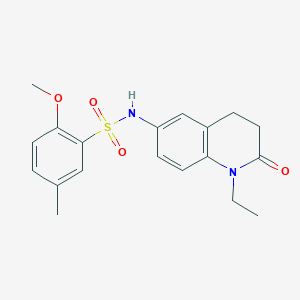
![N-(1-cyano-1-methylethyl)-N-methyl-2-{4-[2-(2-methylphenyl)acetyl]piperazin-1-yl}acetamide](/img/structure/B2452226.png)
![Naphthalen-2-yl 4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-8-carboxylate](/img/structure/B2452228.png)
![1-[4-(Aminomethyl)piperidin-1-yl]-2-phenylethanone;dihydrochloride](/img/structure/B2452229.png)
![5-[1-(difluoromethyl)-5-nitro-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2452230.png)
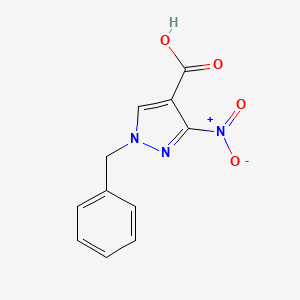
![4-phenoxy-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2452237.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-1-{4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl]piperidin-1-yl}ethan-1-one](/img/structure/B2452238.png)
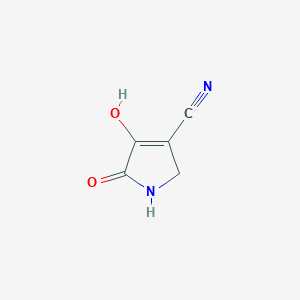
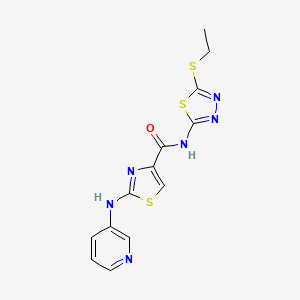

![2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2452243.png)
